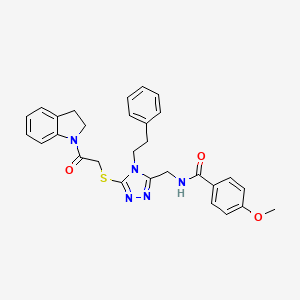

(E)-2-苯基-N-(2-(噻吩-3-基)苄基)乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . For example, a novel compound was synthesized and structurally characterized by FT-IR, NMR, and UV spectroscopy .

Molecular Structure Analysis

The theoretical optimization and three-dimensional molecular structure of similar compounds have been confirmed by X-ray diffraction methods .

Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .

Physical And Chemical Properties Analysis

Tuning the structural and physical properties of a COF while maintaining its porosity and crystallinity can pose significant synthetic challenges, especially in the case of thiophene, which is characterized by geometrical restrictions not observed for other planar aromatic building units .

科学研究应用

- Anticancer Properties : Certain thiophene-based molecules exhibit anticancer activity . Researchers have explored their potential as chemotherapeutic agents.

- Anti-Inflammatory Effects : Thiophenes have demonstrated anti-inflammatory properties, making them relevant for conditions involving inflammation .

- Antimicrobial Activity : Some thiophene derivatives exhibit antimicrobial effects, which could be valuable in combating infections .

- Antihypertensive Agents : The thiophene ring system has been investigated for its potential in developing antihypertensive drugs .

- Anti-Atherosclerotic Properties : Researchers have explored the role of thiophenes in preventing atherosclerosis .

Organic Electronics and Material Science

Thiophenes play a crucial role in the development of organic materials and electronic devices:

- Organic Semiconductors : Thiophene-mediated molecules contribute to the advancement of organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) .

- Organic Light-Emitting Diodes (OLEDs) : The thiophene ring system is used in the fabrication of OLEDs, enabling energy-efficient displays and lighting .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors for metals. Their ability to protect against corrosion makes them relevant in industrial chemistry .

Building Blocks for Materials

Thieno[3,2-b]thiophene and isomeric thieno[2,3-b]thiophene are small, planar organic compounds that act as building blocks for various materials. Researchers use them to create functional materials for optoelectronics and other applications .

作用机制

While specific information on the mechanism of action of “(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide” is not available, some thiophene-based covalent organic frameworks (COFs) have been studied. Upon irradiation, these COFs photogenerate electrons, which produce activated forms of oxygen .

未来方向

属性

IUPAC Name |

(E)-2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-13,15,20H,14H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZXXQWHFOMJV-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)

![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)

![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)